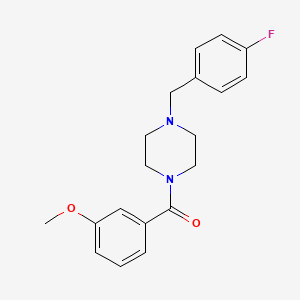

![molecular formula C16H14N2O B5557278 N-[4-(cyanomethyl)phenyl]-3-methylbenzamide CAS No. 663937-55-1](/img/structure/B5557278.png)

N-[4-(cyanomethyl)phenyl]-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Benzamide derivatives, including compounds similar to “N-[4-(cyanomethyl)phenyl]-3-methylbenzamide,” are typically synthesized through acylation reactions involving corresponding acid chlorides or carboxylic acids with appropriate amines. A common method for synthesizing such compounds involves reacting benzoyl chloride derivatives with amines under controlled conditions, followed by purification processes to achieve the desired compound. The synthesis is characterized by various spectroscopic methods like NMR, IR, and GC-MS for structural confirmation (Al Mamari & Al Lawati, 2019).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for understanding their chemical behavior. X-ray diffraction and DFT calculations are common techniques used for analyzing the structure. These methods provide insights into the molecular geometry, bond lengths, bond angles, and the overall conformation of the compound. For instance, studies on similar compounds show how intermolecular interactions and molecular conformations influence the compound's properties and reactivity (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide derivatives participate in a variety of chemical reactions, owing to the reactive sites present in their structure. They can undergo nucleophilic substitution reactions, metal-catalyzed cross-coupling reactions, and hydrolysis under specific conditions. The presence of substituents like the cyanomethyl group in “N-[4-(cyanomethyl)phenyl]-3-methylbenzamide” can significantly affect the compound's reactivity and the types of chemical reactions it can participate in (Ross et al., 1983).

Physical Properties Analysis

The physical properties of benzamide derivatives, including melting point, boiling point, solubility, and crystalline structure, are influenced by their molecular structure. Techniques such as differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) are used to study these properties. The presence of specific functional groups and the overall molecular geometry play a critical role in determining these physical characteristics (Janczak & Kubiak, 2003).

Chemical Properties Analysis

The chemical properties of “N-[4-(cyanomethyl)phenyl]-3-methylbenzamide” can be inferred from studies on similar benzamide derivatives. These compounds are known for their stability under physiological conditions, their ability to form hydrogen bonds, and their reactivity towards specific chemical reagents. Their behavior in biological systems, interaction with enzymes, and potential for biotransformation are areas of interest in pharmacological and biochemical research (Pfeifer et al., 1981).

Applications De Recherche Scientifique

Synthesis and Biological Activity

- Benzamide derivatives as potential pharmaceutical agents : Research into benzamide derivatives, such as the synthesis of novel N-phenylbenzamide derivatives showing activity against Enterovirus 71, indicates the potential of these compounds in developing new therapeutic agents. These compounds showed low micromolar activities against the virus strains tested, highlighting their potential as lead compounds for anti-viral drug development (Ji et al., 2013).

Materials Science and Chemistry

- Benzamide derivatives in materials science : The study on the synthesis and characterization of novel aromatic polyimides involving benzamide derivatives demonstrates their application in creating materials with high thermal stability and specific heat capacities. These materials find applications in various high-performance applications due to their solubility and thermal properties (Butt et al., 2005).

Analytical Chemistry

- Benzamide derivatives in analytical applications : The development of a highly sensitive biosensor based on a benzamide-modified electrode for the simultaneous determination of glutathione and piroxicam showcases the utility of benzamide derivatives in enhancing analytical methodologies. This biosensor exhibited potent electron mediating behavior and was successful in determining analytes in real samples, demonstrating the versatility of benzamide derivatives in analytical chemistry (Karimi-Maleh et al., 2014).

Propriétés

IUPAC Name |

N-[4-(cyanomethyl)phenyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-12-3-2-4-14(11-12)16(19)18-15-7-5-13(6-8-15)9-10-17/h2-8,11H,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQFQJPSHTVDRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351704 |

Source

|

| Record name | N-[4-(cyanomethyl)phenyl]-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

663937-55-1 |

Source

|

| Record name | N-[4-(cyanomethyl)phenyl]-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5557196.png)

![2-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5557207.png)

![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557211.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557216.png)

![N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5557220.png)

![2-{4-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5557223.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(2,3-dihydro-1H-inden-2-yl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5557224.png)

![N-(2-{[1-(3-oxo-1-benzothien-2(3H)-ylidene)ethyl]amino}ethyl)acetamide](/img/structure/B5557247.png)

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5557263.png)

![N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5557279.png)